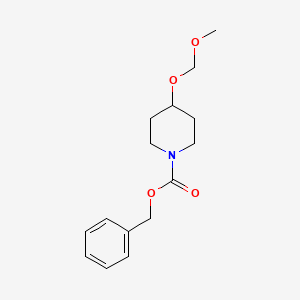
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(methoxymethoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-oxopiperidine-1-carboxylate with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-(methoxymethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methylenepiperidine-1-carboxylate: Similar in structure but with a methylene group instead of a methoxymethoxy group.
Benzyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Contains a methoxy(methyl)carbamoyl group instead of a methoxymethoxy group.
Uniqueness
Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate is unique due to its methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where such properties are desired.
Properties
CAS No. |
169750-61-2 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 4-(methoxymethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-18-12-20-14-7-9-16(10-8-14)15(17)19-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
PLMKEGYOWLWBQX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















